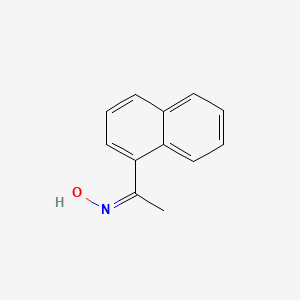

1-(Naphthalen-1-yl)ethanone oxime

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(NZ)-N-(1-naphthalen-1-ylethylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-9(13-14)11-8-4-6-10-5-2-3-7-12(10)11/h2-8,14H,1H3/b13-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHNGQTJKEPANSZ-LCYFTJDESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/O)/C1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1956-40-7 | |

| Record name | Ethanone, 1-(1-naphthalenyl)-, oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 1-(Naphthalen-1-yl)ethanone Oxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(Naphthalen-1-yl)ethanone oxime, a key intermediate in medicinal chemistry and organic synthesis. This document details the experimental protocol for its preparation and outlines the analytical data for its characterization.

Introduction

This compound (C₁₂H₁₁NO) is a derivative of 1-acetonaphthone, belonging to the oxime class of organic compounds. Its molecular weight is 185.22 g/mol .[1] The presence of the naphthalene moiety and the oxime functional group makes it a versatile building block for the synthesis of various heterocyclic compounds and potential pharmaceutical agents. Oximes and their derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. A thorough understanding of the synthesis and physicochemical properties of this compound is crucial for its effective utilization in research and development.

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation reaction of 1-(Naphthalen-1-yl)ethanone with hydroxylamine hydrochloride in the presence of a base.[1] The base neutralizes the hydrochloric acid formed during the reaction, driving the equilibrium towards the formation of the oxime.

Experimental Protocol

Materials:

-

1-(Naphthalen-1-yl)ethanone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (CH₃COONa)

-

Ethanol (95%)

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 1-(Naphthalen-1-yl)ethanone (1 equivalent) in ethanol.

-

Add a solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2.3 equivalents) in a minimal amount of water to the flask.

-

Heat the reaction mixture to reflux with constant stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into cold distilled water to precipitate the crude product.

-

Filter the precipitate using a Büchner funnel and wash with cold water to remove any inorganic impurities.

-

Purify the crude product by recrystallization from a suitable solvent, such as an ethanol-water mixture, to obtain pure this compound as a solid.

-

Dry the purified crystals in a desiccator.

Characterization Data

The structure and purity of the synthesized this compound are confirmed by various spectroscopic and physical methods.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₁NO |

| Molecular Weight | 185.22 g/mol |

| Appearance | Solid |

| Melting Point | Data not available in the search results |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected signals for this compound would include resonances for the methyl protons, the aromatic protons of the naphthalene ring, and the hydroxyl proton of the oxime group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum reveals the different types of carbon atoms present in the molecule. The spectrum is expected to show signals for the methyl carbon, the carbon of the C=N bond, and the ten carbons of the naphthalene ring.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum is used to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound are expected for the O-H stretch of the oxime, the C=N stretch, and the C=C stretching vibrations of the naphthalene ring.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.

Note: Specific, quantitative spectral data (chemical shifts, coupling constants, absorption frequencies, and m/z values) for this compound were not explicitly available in the provided search results. The tables below are structured to be populated with such data upon experimental determination.

Table 1: ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| e.g., 2.30 | s | - | -CH₃ |

| e.g., 7.40-8.20 | m | - | Ar-H |

| e.g., 9.50 | s | - | =N-OH |

Table 2: ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| e.g., 12.0 | -CH₃ |

| e.g., 124.0-135.0 | Ar-C |

| e.g., 155.0 | C=N |

Table 3: FT-IR Data

| Wavenumber (cm⁻¹) | Assignment |

| e.g., 3300-3100 | O-H stretch (oxime) |

| e.g., 1650 | C=N stretch |

| e.g., 1600, 1500 | C=C stretch (aromatic) |

Table 4: Mass Spectrometry Data

| m/z | Assignment |

| e.g., 185 | [M]⁺ |

| e.g., 170 | [M-CH₃]⁺ |

| e.g., 127 | [C₁₀H₇]⁺ |

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Logical Relationship of Characterization

The following diagram shows the logical relationship between the synthesized compound and the analytical techniques used for its characterization.

Caption: Analytical techniques for compound characterization.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1-(Naphthalen-1-yl)ethanone Oxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-(Naphthalen-1-yl)ethanone oxime. Due to the limited availability of direct experimental data for this specific compound, this document also draws upon data from structurally related compounds to provide a predictive assessment. This guide includes a summary of key physical and chemical characteristics, detailed experimental protocols for its synthesis and characterization, and logical workflow diagrams to support laboratory investigation. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of naphthalenic oximes.

Introduction

This compound is a naphthalene-derived ketoxime with potential applications as an intermediate in the synthesis of more complex molecules, including those with pharmaceutical interest. Oximes, in general, are a class of organic compounds with the general formula R¹R²C=NOH, where R¹ and R² are organic side-chains. They are known for their role in the synthesis of amides via the Beckmann rearrangement, as well as their utility as protecting groups for ketones and aldehydes. The incorporation of the bulky, aromatic naphthalene moiety is expected to influence the compound's physical and biological properties. This guide aims to consolidate the available information on this compound to facilitate further research and development.

Physical Properties

| Property | Value | Source/Comment |

| Molecular Formula | C₁₂H₁₁NO | [1][2] |

| Molecular Weight | 185.22 g/mol | [1][2] |

| Appearance | Not reported. Likely a crystalline solid. | General property of oximes. |

| Melting Point | Data not available. | For comparison, the precursor 1-acetylnaphthalene has a melting point of 34 °C. |

| Boiling Point | Data not available. | High boiling point expected due to the naphthalene ring and polar oxime group. |

| Solubility | Data not available. | Expected to be soluble in common organic solvents like ethanol, methanol, and dichloromethane. Poorly soluble in water. |

| pKa | Data not available. | The oxime proton is weakly acidic. |

| CAS Numbers | 100485-51-6 (unspecified stereochemistry), 1956-40-7 ((E)-isomer), 100485-59-4 ((Z)-isomer) | [3][4][5][6] |

Chemical Properties and Reactivity

This compound exhibits the characteristic reactivity of ketoximes.

-

Formation: It is synthesized from the corresponding ketone, 1-(naphthalen-1-yl)ethanone (also known as 1-acetylnaphthalene), and hydroxylamine or one of its salts.[1]

-

Isomerism: The C=N double bond results in the existence of E and Z stereoisomers. The specific isomer formed can be influenced by the reaction conditions.

-

Hydrolysis: Under acidic conditions, the oxime can be hydrolyzed back to the parent ketone, 1-(naphthalen-1-yl)ethanone, and hydroxylamine.[1]

-

Reduction: The oxime functionality can be reduced to the corresponding primary amine, 1-(naphthalen-1-yl)ethanamine.[1]

-

Beckmann Rearrangement: A characteristic reaction of ketoximes, where treatment with an acid catalyst can induce rearrangement to form an N-substituted amide.

Spectral Data

Detailed spectral data for this compound are not widely published. The following provides expected spectral characteristics based on the compound's structure and data from analogous compounds.

| Spectroscopic Technique | Expected Characteristics |

| ¹H NMR | - -OH Proton: A broad singlet, typically downfield. - -CH₃ Protons: A singlet in the aliphatic region. - Naphthyl Protons: A series of multiplets in the aromatic region (approx. 7.0-8.5 ppm). The chemical shifts will be influenced by the position on the naphthalene ring. |

| ¹³C NMR | - C=N Carbon: A signal in the downfield region (approx. 150-160 ppm). - -CH₃ Carbon: A signal in the aliphatic region. - Naphthyl Carbons: Multiple signals in the aromatic region (approx. 120-140 ppm). |

| Infrared (IR) | - O-H Stretch: A broad band in the region of 3100-3600 cm⁻¹. - C=N Stretch: A medium intensity band around 1640-1690 cm⁻¹. - Aromatic C-H Stretch: Signals above 3000 cm⁻¹. - Aromatic C=C Stretch: Multiple bands in the 1400-1600 cm⁻¹ region. |

| Mass Spectrometry (MS) | - Molecular Ion (M⁺): An expected peak at m/z = 185. |

Experimental Protocols

The following protocols are representative methods for the synthesis and characterization of this compound, adapted from general procedures for oxime synthesis.

Synthesis of this compound

This protocol is adapted from a classical method for oxime synthesis.[7]

Materials:

-

1-(Naphthalen-1-yl)ethanone (1-acetylnaphthalene)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Pyridine

-

Ethanol

-

Deionized water

-

1 M Hydrochloric acid

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(naphthalen-1-yl)ethanone in ethanol.

-

Add hydroxylamine hydrochloride and pyridine to the solution.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Remove the ethanol and pyridine under reduced pressure using a rotary evaporator.

-

To the residue, add ethyl acetate and 1 M HCl. Transfer the mixture to a separatory funnel.

-

Separate the organic layer, and wash it sequentially with 1 M HCl and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Characterization of this compound

Thin Layer Chromatography (TLC):

-

Stationary Phase: Silica gel 60 F₂₅₄

-

Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 3:1 v/v). The optimal ratio may require adjustment.

-

Visualization: UV light (254 nm) and/or staining with a suitable agent (e.g., potassium permanganate).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Analysis: Acquire ¹H and ¹³C NMR spectra to confirm the structure.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet or obtain the spectrum of a thin film on a salt plate.

-

Analysis: Identify the characteristic functional group frequencies.

Mass Spectrometry (MS):

-

Analysis: Determine the molecular weight of the compound and analyze its fragmentation pattern.

Mandatory Visualizations

Caption: Workflow for the synthesis of this compound.

Caption: Workflow for the characterization of this compound.

Conclusion

This compound is a compound of interest for synthetic and medicinal chemistry. This guide has compiled the available physical and chemical data, noting the areas where experimental validation is needed. The provided experimental protocols and workflows offer a practical starting point for researchers to synthesize and characterize this compound. Further investigation is warranted to fully elucidate its properties and explore its potential applications.

References

- 1. Buy this compound [smolecule.com]

- 2. Ethanone, 1-(1-naphthalenyl)-, oxime | C12H11NO | CID 5385753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 100485-51-6 [chemicalbook.com]

- 4. omsynth.com [omsynth.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. researchgate.net [researchgate.net]

"1-(Naphthalen-1-yl)ethanone oxime CAS number and molecular structure"

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Naphthalen-1-yl)ethanone oxime is a chemical compound of interest in various fields of chemical and pharmaceutical research. As an oxime derivative of 1-acetonaphthone, it serves as a versatile synthetic intermediate. This guide provides a comprehensive overview of its chemical identity, molecular structure, synthesis protocols, and known properties, compiled for the use of professionals in research and development.

Chemical Identity and Molecular Structure

This compound exists as two geometric isomers, (E) and (Z), due to the restricted rotation around the carbon-nitrogen double bond. These isomers have distinct spatial arrangements and may exhibit different physical and chemical properties.

The molecular structure consists of a naphthalene ring system bonded to an ethanone oxime group. The presence of the oxime functional group, with its hydroxyl moiety, allows for hydrogen bond donation, while the nitrogen atom and the aromatic system can act as hydrogen bond acceptors.[1]

Molecular Formula: C₁₂H₁₁NO

Molecular Weight: 185.22 g/mol [2]

Isomers and CAS Numbers

It is crucial to distinguish between the specific isomers and the general compound when sourcing materials or reporting research findings.

| Compound Name | Isomer | CAS Number |

| This compound | Not Specified | 100485-51-6[3] |

| (E)-1-(Naphthalen-1-yl)ethanone oxime | (E)-isomer | 1956-40-7[4] |

| (Z)-1-(Naphthalen-1-yl)ethanone oxime | (Z)-isomer | 100485-59-4[5] |

Quantitative Data

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation reaction of its corresponding ketone, 1-(naphthalen-1-yl)ethanone, with hydroxylamine.[2] Below are two general methodologies that can be adapted for this specific synthesis.

Method 1: Conventional Synthesis with Base in Alcoholic Solution

This is a classic and widely used method for the preparation of oximes.[1]

Materials:

-

1-(Naphthalen-1-yl)ethanone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

A base (e.g., sodium acetate, pyridine, or potassium hydroxide)

-

An alcoholic solvent (e.g., ethanol)

-

Water

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

Dissolve 1-(naphthalen-1-yl)ethanone in the chosen alcoholic solvent in a round-bottom flask.

-

Add a solution of hydroxylamine hydrochloride and the base to the flask. The base is used to neutralize the HCl released from the hydroxylamine salt.

-

The mixture is then typically heated under reflux for a period of time, which can range from minutes to several hours, depending on the reactivity of the ketone. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent like ethyl acetate.

-

The organic layer is separated, washed with brine, and dried over an anhydrous drying agent.

-

The solvent is evaporated to yield the crude product.

-

Purification of the resulting this compound can be achieved by recrystallization from a suitable solvent or by column chromatography.[2]

Method 2: Ultrasound-Assisted Green Synthesis

This method offers a more environmentally friendly approach with potentially shorter reaction times and higher yields.

Materials:

-

1-(Naphthalen-1-yl)ethanone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Potassium carbonate (K₂CO₃) solution (10% in water)

-

Solvent (e.g., water or a water-ethanol mixture)

Procedure:

-

Dissolve 1-(naphthalen-1-yl)ethanone in the chosen solvent in a beaker.

-

Immerse the beaker in an ultrasonic bath.

-

Add an aqueous solution of hydroxylamine hydrochloride to the beaker.

-

Sonicate the mixture while adjusting the pH to approximately 10 by the dropwise addition of the potassium carbonate solution.

-

Continue sonication for a short period (e.g., a few minutes). The formation of a precipitate indicates the product is forming.

-

The solid product can be collected by filtration.

-

If the product does not precipitate, it may be extracted with an organic solvent like diethyl ether.

-

The product can be further purified if necessary, although this method often yields a high-purity product directly.

Logical Workflow for Synthesis

The general workflow for the synthesis of this compound can be visualized as follows:

Caption: General workflow for the synthesis of this compound.

Potential Applications and Further Research

This compound and its derivatives are of interest in medicinal chemistry. Research has indicated that some oxime derivatives possess anticonvulsant and antimicrobial properties.[1] The compound serves as a valuable intermediate in the synthesis of more complex molecules for pharmaceutical development.[2] Given the biological activities of related compounds, further investigation into the pharmacological profile of this compound and its derivatives is a promising area of research.

References

Spectroscopic and Synthetic Profile of 1-(Naphthalen-1-yl)ethanone Oxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data

The following tables summarize the key spectroscopic data for 1-(Naphthalen-2-yl)ethanone oxime, which is expected to be very similar to that of 1-(Naphthalen-1-yl)ethanone oxime. These tables provide a valuable reference for the characterization of the target compound. The data is sourced from the supporting information of a peer-reviewed chemical science journal[1].

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.60 | br s | 1H | N-OH |

| 8.05 | m | 1H | Ar-H |

| 7.85 | m | 4H | Ar-H |

| 7.45 | m | 2H | Ar-H |

| 2.40 | s | 3H | CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 101 MHz

| Chemical Shift (δ) ppm | Assignment |

| 156.1 | C=N |

| 133.9 | Ar-C |

| 133.8 | Ar-C |

| 133.2 | Ar-C |

| 128.6 | Ar-CH |

| 128.3 | Ar-CH |

| 127.8 | Ar-CH |

| 126.8 | Ar-CH |

| 126.5 | Ar-CH |

| 126.1 | Ar-CH |

| 123.4 | Ar-CH |

| 12.3 | CH₃ |

IR (Infrared) Spectroscopy Data

Sample Phase: KBr Pellet

| Wavenumber (cm⁻¹) | Interpretation |

| 3254 | O-H stretch (oxime) |

| 3057 | C-H stretch (aromatic) |

| 2965 | C-H stretch (aliphatic) |

| 1610 | C=N stretch (oxime) |

| 1514, 1495, 1421 | C=C stretch (aromatic) |

Mass Spectrometry (MS) Data

Ionization Method: ESI+ (Electrospray Ionization, Positive Mode)

| m/z | Interpretation |

| 186.0915 | [M+H]⁺ (Calculated for C₁₂H₁₂NO: 186.0918) |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, adapted from established procedures for oxime formation from ketones[2].

Synthesis of this compound

Materials:

-

1-(Naphthalen-1-yl)ethanone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (CH₃COONa)

-

Ethanol

-

Water

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(Naphthalen-1-yl)ethanone (1 equivalent) in ethanol.

-

In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2 equivalents).

-

Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of 1-(Naphthalen-1-yl)ethanone.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthesis and Characterization Workflow.

References

"solubility of 1-(Naphthalen-1-yl)ethanone oxime in common organic solvents"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(Naphthalen-1-yl)ethanone oxime, a key intermediate in various synthetic pathways. In the absence of extensive published quantitative data, this document outlines a robust experimental protocol for determining its solubility in common organic solvents. Furthermore, it presents a predicted solubility profile based on established chemical principles, offering a valuable resource for researchers in solvent selection for synthesis, purification, and formulation.

Introduction

This compound is an organic compound with the chemical formula C₁₂H₁₁NO. Its structure, featuring a bulky, nonpolar naphthalene ring and a polar oxime group, results in a nuanced solubility profile that is critical for its application in organic synthesis and medicinal chemistry. Understanding its behavior in various solvents is paramount for optimizing reaction conditions, developing effective purification strategies like recrystallization, and formulating products. This guide provides a framework for both predicting and experimentally determining this crucial physical property.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound is expected to vary significantly across solvents of different polarities. The large, nonpolar naphthalene moiety suggests good solubility in nonpolar and moderately polar organic solvents. The presence of the oxime group, capable of hydrogen bonding, may impart some solubility in more polar, protic solvents.

The following table summarizes the predicted qualitative and estimated quantitative solubility of this compound in a range of common organic solvents at ambient temperature. These values are illustrative and should be confirmed by experimental determination.

| Solvent | Polarity Index | Predicted Qualitative Solubility | Estimated Solubility Range ( g/100 mL) |

| Hexane | 0.1 | Low | < 0.1 |

| Toluene | 2.4 | Moderate to High | 1 - 10 |

| Dichloromethane | 3.1 | High | > 10 |

| Ethyl Acetate | 4.4 | Moderate | 1 - 5 |

| Acetone | 5.1 | Moderate | 1 - 5 |

| Ethanol | 5.2 | Moderate to Low | 0.1 - 1 |

| Methanol | 6.6 | Low | 0.1 - 1 |

| Water | 10.2 | Very Low/Insoluble | < 0.01 |

Experimental Protocol for Solubility Determination

The following section details a standard laboratory procedure for the quantitative determination of the solubility of this compound.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure: Isothermal Shake-Flask Method

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. An excess is ensured when solid material remains undissolved.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or a shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any suspended microparticles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

-

-

Quantification:

-

Analyze the diluted solutions using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) using the following formula: S ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor × Volume of flask (mL)) / Initial volume of supernatant (mL) × 100

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for determining the solubility of this compound.

Conclusion

A Technical Guide to the Thermal Stability and Decomposition of 1-(Naphthalen-1-yl)ethanone Oxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 1-(naphthalen-1-yl)ethanone oxime. Due to a lack of specific experimental data for this compound in publicly available literature, this guide draws upon data from structurally related naphthalene-based oxime esters and general principles of oxime chemistry to infer its thermal properties and decomposition pathways. This document is intended to serve as a foundational resource for researchers and professionals working with this compound, highlighting key thermal analysis techniques, expected thermal behavior, and potential decomposition products.

Introduction

This compound is an organic compound featuring a naphthalene ring substituted with an ethanone oxime functional group.[1] Its molecular formula is C₁₂H₁₁NO and it has a molecular weight of approximately 185.22 g/mol .[1] Oximes are a class of compounds known for their versatile applications in organic synthesis and medicinal chemistry, serving as intermediates in the synthesis of pharmaceuticals and other complex molecules.[1] Understanding the thermal stability and decomposition characteristics of this compound is crucial for ensuring its safe handling, storage, and application in various chemical processes, particularly in drug development where thermal stress can be a significant factor in compound integrity.

This guide summarizes the expected thermal properties based on analogous compounds, details relevant experimental protocols for thermal analysis, and proposes a potential decomposition pathway.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁NO | [1] |

| Molecular Weight | 185.22 g/mol | [1] |

| CAS Number | 100485-51-6 | [2] |

| Appearance | Solid (form may vary) | General Knowledge |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Thermal Stability Analysis (Based on Analogous Compounds)

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. The decomposition temperature (Td), often reported as the temperature at which 5% weight loss occurs, is a key indicator of thermal stability. For a series of naphthalene-based oxime esters, the Td values ranged from 146 to 167 °C, indicating that the degradation of the oxime ester unit occurs at relatively low temperatures.[3] It was noted that a compound with a naphthalene group at the 1-position had a lower Td compared to one with the substituent at the 2-position, possibly due to steric hindrance.[3]

| Compound | Decomposition Temperature (Td) at 5% Weight Loss (°C) |

| Naphthalene-based Oxime Ester (NA-1, 2-substituted) | Higher than NA-2 |

| Naphthalene-based Oxime Ester (NA-2, 1-substituted) | Lower than NA-1 |

| Naphthalene-based Oxime Ester (NA-3, 1-substituted with methoxy) | 146 - 167 (range for all tested compounds) |

| Naphthalene-based Oxime Ester (NA-4, 1-substituted with methoxy) | 146 - 167 (range for all tested compounds) |

Table based on data from a study on naphthalene-based oxime esters.[3]

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material. For the analogous naphthalene-based oxime esters, DSC confirmed the presence of melting points ranging from 80 to 111 °C.[3]

| Compound | Melting Point (Tm) (°C) |

| Naphthalene-based Oxime Ester (NA-1) | 111 |

| Naphthalene-based Oxime Ester (NA-2) | 88 |

| Naphthalene-based Oxime Ester (NA-3) | 80 |

| Naphthalene-based Oxime Ester (NA-4) | 103 |

Table based on data from a study on naphthalene-based oxime esters.[3]

Experimental Protocols for Thermal Analysis

The following are detailed methodologies for the key experiments that would be conducted to determine the thermal stability and decomposition of this compound, based on standard practices and protocols for similar compounds.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the decomposition temperature and mass loss profile.

-

Instrumentation: A thermogravimetric analyzer.

-

Procedure:

-

A sample of 3-5 mg of this compound is placed in an alumina or platinum crucible.

-

The crucible is placed in the TGA furnace.

-

The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 or 15 °C/min).

-

The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, at a specified flow rate (e.g., 50 mL/min).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The decomposition temperature (Td) is determined as the temperature at which a 5% weight loss is observed.

-

Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point and other thermal transitions.

-

Instrumentation: A differential scanning calorimeter.

-

Procedure:

-

A small sample (2-5 mg) of this compound is hermetically sealed in an aluminum pan.

-

An empty sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 200 °C).

-

The heat flow to the sample is measured relative to the reference.

-

The melting point (Tm) is determined from the peak of the endothermic transition.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

-

Objective: To identify the decomposition products.

-

Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.

-

Procedure:

-

A small amount of the sample is placed in a pyrolysis tube.

-

The sample is rapidly heated to a specific decomposition temperature (determined from TGA) in an inert atmosphere.

-

The volatile decomposition products are swept into the GC column for separation.

-

The separated components are then introduced into the mass spectrometer for identification based on their mass spectra.

-

Visualizations

Experimental Workflow

Caption: Workflow for the thermal analysis of this compound.

Proposed Thermal Decomposition Pathway

Based on the general chemistry of oximes, a plausible thermal decomposition pathway for this compound could involve the cleavage of the N-O bond, followed by a series of rearrangements and fragmentations.

Caption: A proposed thermal decomposition pathway for this compound.

Conclusion

While direct experimental data on the thermal stability and decomposition of this compound is limited, analysis of closely related naphthalene-based oxime esters suggests that its decomposition is likely to occur in the range of 140-170 °C. The primary decomposition pathway is anticipated to involve the cleavage of the N-O bond, leading to the formation of various smaller molecules, including the parent ketone, nitriles, and nitrogen oxides. For definitive data, it is imperative that experimental studies employing TGA, DSC, and Py-GC/MS are conducted on this compound. The experimental protocols and potential decomposition pathways outlined in this guide provide a solid framework for such future investigations. This information is critical for ensuring the safe and effective use of this compound in research and development.

References

An In-depth Technical Guide to the Reaction Pathways of 1-(Naphthalen-1-yl)ethanone Oxime

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Naphthalen-1-yl)ethanone oxime is an organic compound with the molecular formula C₁₂H₁₁NO. It features a naphthalene ring system bonded to an ethanone oxime functional group. This structure makes it a valuable and versatile intermediate in synthetic organic chemistry. The oxime moiety (C=N-OH) is a reactive functional group that can undergo a variety of chemical transformations, allowing for the introduction of nitrogen into molecular frameworks to synthesize amides, amines, and complex nitrogen-containing heterocycles.[1][2]

The derivatives of this compound are of significant interest in medicinal chemistry and drug development, with studies exploring their potential as anticonvulsant and antimicrobial agents. A thorough understanding of its core reaction pathways is therefore essential for leveraging this compound in the synthesis of novel chemical entities with potential therapeutic value. This guide provides a detailed overview of the primary reaction pathways, supported by experimental protocols and quantitative data.

Core Reaction Pathways

This compound can undergo several key transformations, primarily centered around the reactivity of the oxime functional group. The principal pathways include the Beckmann rearrangement, reduction to a primary amine, and cyclization reactions to form heterocyclic systems.

Beckmann Rearrangement

The Beckmann rearrangement is a cornerstone reaction of ketoximes, involving an acid-catalyzed conversion into an N-substituted amide.[3][4][5] In this case, this compound rearranges to form N-(naphthalen-1-yl)acetamide.

The reaction is stereospecific, with the group positioned anti to the hydroxyl group on the nitrogen atom migrating. The mechanism involves the protonation of the hydroxyl group to form a good leaving group (water), followed by a concerted 1,2-shift of the naphthalene group from carbon to the electron-deficient nitrogen. This migration results in the formation of a nitrilium ion intermediate, which is subsequently attacked by water and tautomerizes to the stable amide product. A variety of protic acids (e.g., H₂SO₄, PPA) and other reagents like PCl₅ or tosyl chloride can effectively catalyze this transformation.[5][6]

Reduction to Primary Amine

The oxime group can be readily reduced to a primary amine, yielding 1-(naphthalen-1-yl)ethanamine. This transformation is fundamental for synthesizing chiral amines and other downstream products. Common and effective methods for this reduction include:

-

Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni). It is often considered a "clean" method with high yields.

-

Chemical Reduction: Potent reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this conversion. Other reagents, such as sodium borohydride in the presence of a catalyst or zinc dust with an acid, can also be used.[7] A patented method describes the asymmetric reduction using ammonium formate and a ruthenium catalyst to achieve high yields of specific enantiomers.[8][9]

Cyclization to Nitrogen-Containing Heterocycles

The oxime functional group serves as a versatile synthon for the construction of nitrogen-containing heterocycles, a scaffold prevalent in many pharmaceutical agents.[1][2][10] While specific cyclization pathways for this compound are not extensively documented in dedicated studies, general principles allow for the prediction of its utility in reactions such as:

-

Annulation Reactions: Transition-metal-catalyzed reactions can facilitate the annulation of oximes with other molecules, such as vinyl azides or alkynes, to construct rings like imidazoles or pyridines.[11]

-

Intramolecular Cyclization: If the naphthalene ring were appropriately substituted with a reactive group, intramolecular cyclization could lead to fused heterocyclic systems.

-

[3+2] Cycloadditions: Oximes can be converted into nitrones, which can then participate in [3+2] cycloaddition reactions to form five-membered heterocycles.

These synthetic routes highlight the potential of this compound as a precursor for generating diverse and complex molecular architectures.

Quantitative Data Summary

The following table summarizes the key transformations of this compound, including the products, typical reagents, and expected reaction yields based on established organic chemistry principles and related literature.

| Reaction Pathway | Product | Typical Reagent(s) | Typical Yield (%) | Reference(s) |

| Beckmann Rearrangement | N-(naphthalen-1-yl)acetamide | H₂SO₄, PPA, PCl₅, Iodine | 75–98 | [12][13][14] |

| Reduction (Asymmetric) | 1-(naphthalen-1-yl)ethanamine | Ammonium Formate, Ru-catalyst | 87–90 | [8][9] |

| Reduction (General) | 1-(naphthalen-1-yl)ethanamine | LiAlH₄, H₂/Pd-C, Zn/Acid | High (80-95%) | [7] |

| Hydrolysis | 1-(naphthalen-1-yl)ethanone | Aqueous Acid (e.g., HCl) | Quantitative | - |

| Cyclization | Various N-Heterocycles | Varies (e.g., Transition Metal Catalysts, Alkynes) | Varies Widely | [11][15] |

Detailed Experimental Protocols

The following are generalized, yet detailed, protocols for the key reactions described. Researchers should adapt these procedures based on laboratory safety standards and specific substrate reactivity.

Protocol 1: Beckmann Rearrangement using Sulfuric Acid

Objective: To synthesize N-(naphthalen-1-yl)acetamide.

Materials:

-

This compound

-

Concentrated Sulfuric Acid (98%)

-

Crushed Ice

-

Saturated Sodium Bicarbonate Solution

-

Ethanol (for recrystallization)

Procedure:

-

In a flask equipped with a magnetic stirrer, cool concentrated sulfuric acid (5-10 equivalents) to 0 °C in an ice-salt bath.

-

Slowly and portion-wise, add this compound (1.0 eq) to the cold, stirring acid, ensuring the temperature does not rise above 10 °C.

-

Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

-

Carefully heat the reaction mixture in an oil bath to 110-120 °C and maintain this temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After cooling to room temperature, slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.

-

Neutralize the acidic solution by carefully adding saturated sodium bicarbonate solution until the effervescence ceases and a precipitate is formed. Check the pH to ensure it is neutral or slightly basic.

-

Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold deionized water.

-

Dry the crude product in a vacuum oven.

-

Purify the N-(naphthalen-1-yl)acetamide by recrystallization from an appropriate solvent system, such as ethanol/water.

Protocol 2: Reduction to 1-(naphthalen-1-yl)ethanamine using LiAlH₄

Objective: To synthesize 1-(naphthalen-1-yl)ethanamine.

Materials:

-

This compound

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

-

Deionized Water

-

15% (w/v) Sodium Hydroxide Solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

To a three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add LiAlH₄ (2.0 eq) and suspend it in anhydrous THF.

-

Cool the stirred suspension to 0 °C using an ice bath.

-

Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it to the dropping funnel.

-

Add the oxime solution dropwise to the LiAlH₄ suspension over 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath, and heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC.

-

Cool the reaction back to 0 °C. Carefully quench the excess LiAlH₄ by the sequential, dropwise addition of:

-

'x' mL of water

-

'x' mL of 15% NaOH solution

-

'3x' mL of water (where 'x' is the mass of LiAlH₄ in grams).

-

-

A granular white precipitate of aluminum salts should form. Stir the resulting slurry at room temperature for 30 minutes.

-

Filter the mixture through a pad of Celite, washing the filter cake thoroughly with fresh THF.

-

Combine the filtrate and washings, and dry the solution over anhydrous Na₂SO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-(naphthalen-1-yl)ethanamine. Purify further by distillation or column chromatography if necessary.

Visualizations of Pathways and Workflows

Diagram 1: Key Reaction Pathways

Caption: Overview of major synthetic routes from the starting oxime.

Diagram 2: Beckmann Rearrangement Mechanism

Caption: Stepwise mechanism of the acid-catalyzed Beckmann rearrangement.

Diagram 3: General Experimental Workflow

Caption: A typical workflow for chemical synthesis and product isolation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Beckmann Rearrangement [organic-chemistry.org]

- 5. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Sciencemadness Discussion Board - Reduction of oximes to corresponding amines - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. CN105294449B - Preparation method for (R)-(+)-1-(1-naphthyl)ethylamine and (S)-(-)-1-(1-naphthyl)ethylamine - Google Patents [patents.google.com]

- 9. CN105294449A - Preparation method for (R)-(+)-1-(1-naphthyl)ethylamine and (S)-(-)-1-(1-naphthyl)ethylamine - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. N-Heterocycle synthesis [organic-chemistry.org]

- 12. portal.tpu.ru [portal.tpu.ru]

- 13. Efficient Iodine-Mediated Beckmann Rearrangement of Ketoximes to Amides under Mild Neutral Conditions [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01778H [pubs.rsc.org]

"discovery and history of 1-(Naphthalen-1-yl)ethanone oxime"

An In-depth Technical Guide on the Discovery and History of 1-(Naphthalen-1-yl)ethanone Oxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a derivative of naphthalene, has emerged as a molecule of interest in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its discovery, historical development, physicochemical properties, and synthesis methodologies. It further explores its known biological activities, offering insights into its potential as a scaffold for drug discovery, particularly in the realms of anticonvulsant and antimicrobial agents. This document consolidates available quantitative data, details experimental protocols, and visualizes key chemical transformations to serve as a valuable resource for researchers in the field.

Introduction and Historical Context

The parent ketone, 1-(naphthalen-1-yl)ethanone (also known as 1'-acetonaphthone), is synthesized via the Friedel-Crafts acylation of naphthalene. This reaction favors the formation of the alpha-isomer when carbon disulfide is used as a solvent. The subsequent conversion of this ketone to its oxime is a standard and widely practiced organic transformation.

The scientific interest in this compound and its derivatives has been primarily driven by the diverse biological activities associated with both the naphthalene moiety and the oxime group. Naphthalene derivatives are known to possess a wide spectrum of pharmacological properties, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities.[3] Similarly, various oxime derivatives have been investigated for their potential as therapeutic agents.[4] This convergence of pharmacologically active motifs in a single molecule makes this compound a compelling subject for further investigation and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. The key properties are summarized in the table below. It is important to note that while data for the 1-naphthalen isomer is the focus, some reported data corresponds to the closely related 2-naphthalen isomer, which is included for comparative purposes.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO | [1] |

| Molecular Weight | 185.23 g/mol | [1] |

| CAS Numbers | 1956-40-7, 100485-51-6 | [5] |

| 100485-59-4 ((Z)-isomer) | [6] | |

| Appearance | White solid (for 2-naphthalen isomer) | [7] |

| Melting Point | Not consistently reported for 1-isomer. | |

| Solubility | Poorly soluble in water. | [2] |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 1 | |

| Rotatable Bond Count | 1 |

Spectroscopic Data (for 1-(Naphthalen-2-yl)ethanone oxime)

| Spectroscopic Technique | Key Data | Source |

| IR (KBr, cm⁻¹) | 3254, 3057, 2965, 1610, 1514, 1495, 1421, 1365, 1353, 1210, 1150, 1065, 988, 908, 897, 810, 727, 625, 610 | [7] |

| ¹H NMR (400 MHz, CDCl₃, δ ppm) | 9.60 (br s, 1H), 8.05 (m, 1H), 7.85 (m, 4H), 7.45 (m, 2H), 2.40 (s, 3H) | [7] |

| ¹³C NMR (101 MHz, CDCl₃, δ ppm) | 156.1, 133.9, 133.8, 133.2, 128.6, 128.3, 127.8, 126.8, 126.5, 126.1, 123.4, 12.3 | [7] |

| HRMS (ESI+) | m/z 186.0915 (Calcd. for [M+H]⁺: 186.0918) | [7] |

Experimental Protocols

The synthesis of this compound is typically achieved through the condensation reaction of 1-(naphthalen-1-yl)ethanone with hydroxylamine. Several variations of this method exist, with differences in the choice of base, solvent, and reaction conditions.

General Synthesis of this compound

This protocol is a standard method for the preparation of ketoximes.

Materials:

-

1-(Naphthalen-1-yl)ethanone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Pyridine or a suitable base (e.g., sodium acetate, potassium carbonate)

-

Ethanol or other suitable solvent

-

Water

-

Ice bath

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve 1-(naphthalen-1-yl)ethanone in ethanol.

-

Add a solution of hydroxylamine hydrochloride and a base (e.g., pyridine) to the flask.

-

Reflux the reaction mixture for a specified period (typically 15-60 minutes), monitoring the reaction progress by Thin Layer Chromatography (TLC).[8]

-

After completion, cool the reaction mixture and remove the ethanol by distillation.

-

Add a minimum amount of cold water to the residue and cool in an ice bath with stirring until the oxime crystallizes.

-

Filter the solid product, wash with cold water, and dry.

-

If pyridine is used as the base, it can be removed by treatment with a dilute acid solution.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[8]

Ultrasound-Assisted Synthesis

A more modern and efficient approach involves the use of ultrasound irradiation, which can significantly reduce reaction times and improve yields.

Materials:

-

1-(Naphthalen-1-yl)ethanone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Potassium carbonate (K₂CO₃) solution (10%)

-

Water or a water-ethanol mixture

-

Ultrasonic bath

-

Beaker with mechanical stirrer

Procedure:

-

Dissolve 1-(naphthalen-1-yl)ethanone (1 mmol) in the chosen solvent (10 mL) in a beaker.

-

Immerse the beaker in an ultrasonic bath pre-heated to approximately 60 °C.

-

Add hydroxylamine hydrochloride (1.5 mmol) dissolved in a small amount of water.

-

Sonicate the mixture for 2 minutes while adjusting the pH to approximately 10 by the dropwise addition of a 10% potassium carbonate solution.

-

Continue sonication and monitor the reaction by TLC.

-

The product will precipitate out of the solution.

-

Filter the precipitate, wash with water, and air-dry. This method often yields a product of high purity without the need for further purification.[9]

Biological Activities and Potential Applications

While specific studies on the biological signaling pathways of this compound are limited, research on its derivatives and related naphthalene-oxime compounds has revealed significant potential in several therapeutic areas.

Anticonvulsant Activity

Derivatives of this compound have been investigated for their anticonvulsant properties.[3] Studies on related (arylalkyl)imidazole anticonvulsants, such as nafimidone, which also contains a naphthalene moiety, have shown that modifications to the oxime group can lead to compounds with significant activity against pentylenetetrazole-induced convulsions in animal models. The mechanism of action for many anticonvulsants involves the modulation of ion channels (e.g., sodium, calcium) or enhancement of GABAergic inhibition. It is plausible that naphthalene-based oximes could interact with these targets.

Antimicrobial Activity

Naphthalene derivatives are a well-established class of antimicrobial agents.[3] The incorporation of an oxime functional group can further enhance this activity. Studies on oxime derivatives of other naphthalene-containing compounds have demonstrated efficacy against a range of bacteria and fungi, including Staphylococcus aureus and Candida albicans.[3][4] The lipophilic nature of the naphthalene ring allows for penetration of microbial cell membranes, and the oxime group may contribute to the disruption of cellular processes.

Nrf2 Activation

Recent research has shown that certain oxime-bearing naphthalene derivatives can act as activators of the Nrf2 signaling pathway.[10] The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress, and its activation is a promising strategy for chemoprevention. Studies have indicated that these compounds can induce the phosphorylation of the Nrf2 protein, leading to its transcriptional activation.[10] While this research focused on naphthalen-2-yloxy derivatives, it suggests a potential mechanism of action for other naphthalene-based oximes.

Visualizations

To aid in the understanding of the chemical processes and relationships discussed, the following diagrams are provided.

Caption: Synthetic pathway to this compound.

Caption: Experimental workflow for the synthesis of the oxime.

Conclusion

This compound stands as a molecule with a rich, albeit not fully documented, history rooted in fundamental organic chemistry. Its straightforward synthesis and the inherent biological potential of its constituent moieties make it a valuable platform for further research. This guide has consolidated the available knowledge on its discovery, properties, and synthesis. The exploration of its derivatives has already shown promise in the development of new anticonvulsant and antimicrobial agents. Future research should focus on elucidating the specific mechanisms of action and signaling pathways modulated by this compound to fully realize its therapeutic potential. The detailed protocols and compiled data herein are intended to facilitate these future endeavors.

References

- 1. 1-(1-naphthyl)-1-ethanone oxime [stenutz.eu]

- 2. Oxime - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Synthesis of some oxime ether derivatives of 1-(2-naphthyl)-2-(1,2,4-triazol-1-yl)ethanone and their anticonvulsant and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 100485-51-6 [chemicalbook.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. ajol.info [ajol.info]

- 10. Discovery of oxime-bearing naphthalene derivatives as a novel structural type of Nrf2 activators - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Toxicological Profile of 1-(Naphthalen-1-yl)ethanone Oxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Naphthalen-1-yl)ethanone oxime is a chemical compound with potential applications in various research and development sectors. As with any novel substance, a thorough understanding of its toxicological and safety profile is paramount before its widespread use. This technical guide provides a comprehensive overview of the known safety information and outlines the standard experimental protocols required for a complete toxicological evaluation of this compound. Due to the limited publicly available experimental data for this specific compound, this guide also presents predicted toxicological endpoints based on computational models and details the standard methodologies for their experimental verification.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 100485-51-6; 1956-40-7 |

| Molecular Formula | C₁₂H₁₁NO |

| Molecular Weight | 185.22 g/mol |

| Physical State | Data not available |

| Solubility | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

Predictive Toxicology

In the absence of robust experimental data, Quantitative Structure-Activity Relationship (QSAR) models provide valuable initial assessments of a chemical's potential toxicity. These in silico models predict the biological activity of a substance based on its chemical structure. The following table summarizes the predicted toxicological endpoints for this compound based on established QSAR methodologies.

| Toxicological Endpoint | Predicted Value | Prediction Model/Method |

| Oral LD50 (Rat) | Category 4 (300 - 2000 mg/kg) | Based on structural alerts and read-across to similar naphthalene derivatives. |

| Mutagenicity (Ames Test) | Potential for mutagenicity | Structural alerts for aromatic amines and related compounds. |

| Carcinogenicity | Insufficient data for prediction | Requires long-term animal studies. |

| Reproductive Toxicity | Insufficient data for prediction | Requires specific developmental and reproductive toxicity studies. |

| Skin Sensitization | Potential sensitizer | Based on the presence of a reactive oxime group. |

| Eye Irritation | Potential irritant | Based on general properties of aromatic compounds. |

Disclaimer: These are computationally predicted values and require experimental verification for risk assessment.

Experimental Protocols for Toxicological Evaluation

A comprehensive toxicological assessment of this compound would involve a battery of standardized tests. The following sections detail the experimental protocols for key studies based on the Organization for Economic Co-operation and Development (OECD) guidelines.

Acute Oral Toxicity (OECD Guideline 425)

This study provides information on the health hazards likely to arise from a single oral exposure to the substance.[1][2][3][4][5]

Objective: To determine the median lethal dose (LD50) of this compound.

Methodology:

-

Test Animals: Healthy, young adult rats of a single sex (typically females) are used.[2]

-

Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and drinking water are provided ad libitum.

-

Dose Administration: The test substance is administered orally by gavage in a single dose. The initial dose is selected based on a preliminary estimation of the LD50.

-

Up-and-Down Procedure: A stepwise dosing procedure is used. If an animal survives, the next animal is given a higher dose. If an animal dies, the next receives a lower dose. This continues until the stopping criteria are met.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days post-dosing.

-

Pathology: A gross necropsy is performed on all animals at the end of the observation period.

Repeated Dose 28-Day Oral Toxicity Study (OECD Guideline 407)

This study provides information on the potential health hazards from repeated oral exposure over a 28-day period.[6][7][8][9][10]

Objective: To identify the No-Observed-Adverse-Effect-Level (NOAEL) and to characterize the toxicological profile after repeated dosing.

Methodology:

-

Test Animals: Typically, rats are used. At least three dose groups and a control group are required, with an equal number of male and female animals in each group.

-

Dose Administration: The test substance is administered orally by gavage daily for 28 days.

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements are recorded.

-

Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study for analysis of hematological and clinical biochemistry parameters.

-

Pathology: All animals are subjected to a full gross necropsy. Organs are weighed, and tissues are collected for histopathological examination.

Prenatal Developmental Toxicity Study (OECD Guideline 414)

This study is designed to provide information on the effects of the test substance on the pregnant female and the developing embryo and fetus.[11][12][13][14][15]

Objective: To assess the potential of this compound to cause adverse effects on embryonic and fetal development.

Methodology:

-

Test Animals: Pregnant rats or rabbits are typically used.

-

Dose Administration: The test substance is administered daily from implantation to the day before cesarean section.

-

Maternal Observations: Dams are observed for clinical signs, body weight, and food consumption.

-

Cesarean Section: Near term, females are euthanized, and the uterine contents are examined.

-

Fetal Examinations: Fetuses are weighed, sexed, and examined for external, visceral, and skeletal abnormalities.

Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)

This in vitro test is used to detect gene mutations induced by the test substance.[16][17][18][19][20]

Objective: To determine the mutagenic potential of this compound.

Methodology:

-

Test Strains: At least five strains of Salmonella typhimurium and Escherichia coli are used.

-

Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix).

-

Exposure: The tester strains are exposed to the test substance at various concentrations.

-

Plate Incorporation or Pre-incubation Method: The bacteria and test substance are mixed and plated on a minimal medium.

-

Scoring: After incubation, the number of revertant colonies (mutated bacteria) is counted and compared to the control.

Safety and Handling

Based on the available Safety Data Sheet (SDS) for this compound, the substance is not classified as hazardous according to the Globally Harmonized System (GHS).[21] However, due to the lack of comprehensive toxicological data, it is prudent to handle this compound with care.

Recommended Precautions:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with soap and water.

Conclusion

The toxicological profile of this compound is not yet fully characterized. While predictive models suggest a moderate acute toxicity profile and a potential for mutagenicity and skin sensitization, these findings require experimental validation. The standardized OECD test guidelines detailed in this guide provide a clear roadmap for the necessary in vivo and in vitro studies to establish a comprehensive safety profile for this compound. Researchers and drug development professionals should proceed with appropriate caution, adhering to standard laboratory safety protocols until more definitive toxicological data becomes available.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. OECD guideline 425: Significance and symbolism [wisdomlib.org]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. nucro-technics.com [nucro-technics.com]

- 6. search.library.doc.gov [search.library.doc.gov]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. 407(Updated)-Repeated Dose 28-Day Oral Toxicity Study in Rodents.pdf [slideshare.net]

- 10. catalog.labcorp.com [catalog.labcorp.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. catalog.labcorp.com [catalog.labcorp.com]

- 15. OECD guideline on development toxicity updated | Food Packaging Forum [foodpackagingforum.org]

- 16. nib.si [nib.si]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

- 19. The bacterial reverse mutation test | RE-Place [re-place.be]

- 20. enamine.net [enamine.net]

- 21. Page loading... [guidechem.com]

Methodological & Application

"detailed synthesis protocol for 1-(Naphthalen-1-yl)ethanone oxime"

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the synthesis of 1-(Naphthalen-1-yl)ethanone oxime, a valuable intermediate in medicinal chemistry and organic synthesis.[1] The protocol outlines the oximation of 1-(naphthalen-1-yl)ethanone using hydroxylamine hydrochloride and a base.

Reaction Scheme

The synthesis proceeds via the reaction of the ketone functional group of 1-(naphthalen-1-yl)ethanone with hydroxylamine, leading to the formation of the corresponding oxime.

Figure 1: Synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-(Naphthalen-1-yl)ethanone | C₁₂H₁₀O | 170.21 |

| This compound | C₁₂H₁₁NO | 185.22[1][2] |

Experimental Protocol

This protocol is adapted from general procedures for the synthesis of oximes.[1]

Materials:

-

1-(Naphthalen-1-yl)ethanone (1-acetylnaphthalene)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (CH₃COONa)

-

Ethanol

-

Water

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-(naphthalen-1-yl)ethanone (1.0 equivalent) in ethanol.

-

Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2.0 equivalents).

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.

-

Extraction: To the residue, add water and extract the product with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, or by column chromatography on silica gel.[1]

Characterization Data (Predicted)

-

Melting Point: Expected to be a crystalline solid.

-

¹H NMR: Aromatic protons of the naphthalene ring, a singlet for the methyl group, and a broad singlet for the oxime hydroxyl proton.

-

¹³C NMR: Aromatic carbons of the naphthalene ring, the carbon of the C=N bond, and the methyl carbon.

-

IR Spectroscopy: Characteristic peaks for the O-H stretch of the oxime, the C=N stretch, and aromatic C-H and C=C stretches.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 185.22.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (General Oximation Reaction)

The following diagram illustrates the general mechanism of oxime formation from a ketone and hydroxylamine.

Caption: General mechanism of oxime formation.

References

Application Notes and Protocols: 1-(Naphthalen-1-yl)ethanone Oxime as a Versatile Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-(Naphthalen-1-yl)ethanone oxime as a key chemical intermediate in organic synthesis and drug discovery. Detailed experimental protocols for its synthesis and subsequent transformation via the Beckmann rearrangement are provided, along with spectral data for the starting material and the rearranged product. Furthermore, potential applications and the biological significance of its derivatives are discussed, with a focus on their roles as potential therapeutic agents.

Chemical Properties and Applications

This compound is a crystalline solid with the molecular formula C₁₂H₁₁NO. Its structure, featuring a naphthalene ring system, makes it a valuable precursor for the synthesis of a variety of more complex molecules. The oxime functional group is particularly reactive and can undergo several transformations, most notably the Beckmann rearrangement to form N-(naphthalen-1-yl)acetamide.[1][2] This amide derivative and other related structures have been investigated for their potential biological activities, including anticonvulsant and antimicrobial properties.

Derivatives of naphthalenyl ethanone oxime have also been identified as activators of the Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress.[3][4][5] This suggests a potential role for these compounds in the development of therapies for diseases associated with oxidative damage.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound and its conversion to N-(naphthalen-1-yl)acetamide.

Table 1: Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | 1-(Naphthalen-1-yl)ethanone | General Procedure |

| Reagents | Hydroxylamine hydrochloride, Sodium acetate | [1] |

| Solvent | Ethanol/Water | General Procedure |

| Reaction Temperature | Reflux | General Procedure |

| Reaction Time | 1-3 hours | General Procedure |

| Yield | >90% (typical) | General Procedure |

Table 2: Beckmann Rearrangement to N-(Naphthalen-1-yl)acetamide

| Parameter | Value | Reference |

| Starting Material | This compound | General Procedure |

| Reagent | Formic Acid, Silica Gel | [6] |

| Reaction Temperature | 80 °C | [6] |

| Reaction Time | 2.5 - 4 hours | [6] |

| Yield | ~98% | [6] |

Table 3: Spectroscopic Data

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |

| This compound | 8.15 (d, 1H), 7.90 (d, 1H), 7.85 (d, 1H), 7.60-7.45 (m, 4H), 2.45 (s, 3H), 2.30 (s, 1H, OH) | 157.5, 134.0, 133.8, 130.5, 128.6, 128.5, 126.8, 126.4, 125.2, 124.8, 11.5 |

| N-(Naphthalen-1-yl)acetamide | 7.85 (d, 1H), 7.80 (d, 1H), 7.65 (d, 1H), 7.55-7.45 (m, 4H), 2.25 (s, 3H) | 169.0, 134.2, 133.8, 128.7, 126.5, 126.2, 125.9, 125.8, 125.0, 120.5, 24.8 |

Note: The provided NMR data is based on typical chemical shifts for these structural motifs and may vary slightly based on experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general and high-yielding method for the synthesis of this compound from the corresponding ketone.

Materials:

-

1-(Naphthalen-1-yl)ethanone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (NaOAc)

-

Ethanol (95%)

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer/hotplate

-

Beaker

-

Büchner funnel and filter paper

Procedure:

-